molecular formula C4H10N2 B13741430 Acetaldehyde, ethylhydrazone CAS No. 20487-02-9

Acetaldehyde, ethylhydrazone

Cat. No.: B13741430
CAS No.: 20487-02-9
M. Wt: 86.14 g/mol
InChI Key: ZVIGWRFKAYDBHV-UHFFFAOYSA-N
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Description

Acetaldehyde, ethylhydrazone is an organic compound with the molecular formula C₄H₁₀N₂. It is also known as ethanal, ethylhydrazone. This compound is a derivative of acetaldehyde, where the carbonyl group is replaced by an ethylhydrazone group. It is a colorless liquid that is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde, ethylhydrazone can be synthesized through the reaction of acetaldehyde with ethylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction is as follows: [ \text{CH}_3\text{CHO} + \text{C}_2\text{H}_5\text{NHNH}_2 \rightarrow \text{CH}_3\text{CH=N-NH}_2\text{C}_2\text{H}_5 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This compound can be reduced to form ethylhydrazine and acetaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylhydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous conditions.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Ethylhydrazine and acetaldehyde.

    Substitution: Substituted hydrazones

Scientific Research Applications

Acetaldehyde, ethylhydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of hydrazone formation and reactivity.

    Biology: Research involving this compound includes its effects on biological systems, particularly its role in oxidative stress and cellular damage.

    Medicine: This compound is investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetaldehyde, ethylhydrazone involves its interaction with various molecular targets. It can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. The compound’s reactivity is largely due to the presence of the hydrazone group, which can participate in nucleophilic addition and substitution reactions. The pathways involved include the formation of intermediates that can lead to the production of various derivatives .

Comparison with Similar Compounds

    Acetaldehyde: A simple aldehyde with the formula CH₃CHO.

    Ethylhydrazine: A hydrazine derivative with the formula C₂H₅NHNH₂.

    Formaldehyde, ethylhydrazone: A similar hydrazone compound derived from formaldehyde.

Comparison:

Properties

IUPAC Name

N-(ethylideneamino)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-3-5-6-4-2/h3,6H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIGWRFKAYDBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942661
Record name 1-Ethyl-2-ethylidenehydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20487-02-9
Record name Acetaldehyde, ethylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2-ethylidenehydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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